Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinolines and their derivatives are a class of compounds with significant pharmaceutical importance, often utilized for their antibacterial properties. The compound , ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, is a derivative of quinoline that is not directly mentioned in the provided papers but is related to the compounds studied within them.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves multi-step reactions starting from simple precursors. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives is reported, beginning with commercially available 2-aminobenzoic acids. The first step involves converting anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Another synthesis approach for a related compound, ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, utilizes the Gould-Jacobs reaction catalyzed by aluminium metal under microwave-assistance, achieving a high yield of 94.2% . These methods highlight the versatility and efficiency of modern synthetic techniques in constructing complex quinoline structures.

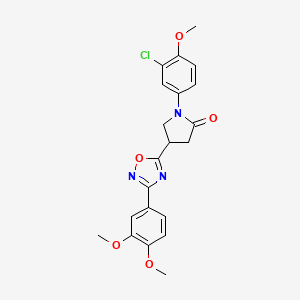

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using spectroscopic methods such as NMR spectrometry. For example, a study on halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provided detailed NMR spectral data, including chemical shifts and coupling constants for hydrogen, carbon, and fluorine atoms . This information is crucial for verifying the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug synthesis. The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, for instance, involves a sequence of reactions including reduction, regioselective deprotonation, methylation, selenation, oxidation, and syn-elimination . These reactions demonstrate the complexity and specificity required in the synthesis of quinoline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of halogen atoms, for example, can significantly affect these properties. The antibacterial activity of quinoline derivatives is also a key chemical property, with some derivatives showing efficacy against both Gram-positive and Gram-negative organisms . The physical properties, such as melting points, are often determined alongside structural confirmation to ensure the correct compound has been synthesized .

Applications De Recherche Scientifique

Antibacterial Applications

Quinoline-3-carboxylates have been synthesized and investigated for their in vitro antibacterial activity. The synthesis process involves base-catalyzed Friedlander condensations, followed by reactions with POCl3 to yield 2-chloroquinoline-3-carboxylates. These compounds exhibited moderate activity against Bacillus subtilis and Vibrio cholera, suggesting their potential as antibacterial agents (Krishnakumar et al., 2012).

Synthetic Methodologies

A practical synthesis for a key intermediate used in the production of prulifloxacin, a tricyclic quinolone, has been developed. This synthesis route includes chlorination and intramolecular cyclization reactions, showcasing the compound's role in the development of novel pharmaceuticals (Matsuoka et al., 1997).

Heterocyclic Chemistry

The synthesis of novel perianellated tetracyclic heteroaromatics, such as 5H-1-thia-3,5,6-triazaaceanfhrylenes, utilizes ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate as a versatile synthon. These compounds contribute to the exploration of new chemical spaces in heterocyclic chemistry (Mekheimer et al., 2005).

Antimicrobial Activity

The synthesis of 3-hydroxyquinolones from 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid demonstrates the modification of quinolone derivatives to enhance their antimicrobial properties. These modifications include reductive decarboxylation and subsequent reactions to generate compounds with potential antimicrobial activity (Rádl & Janichová, 1992).

Chemical Synthesis

Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate was synthesized using a microwave-assisted Gould-Jacobs reaction with aluminium metal as a catalyst. This method highlights the efficiency of modern synthetic techniques in producing quinoline derivatives with high yield (Song Bao-an, 2012).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the reaction of 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base to form the desired compound.", "Starting Materials": [ "7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "Ethyl chloroformate", "Base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in a suitable solvent (e.g. DMF), add a base (e.g. triethylamine) and stir at room temperature.", "Slowly add ethyl chloroformate to the reaction mixture while maintaining the temperature at or below 0°C.", "Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting material.", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired compound as a solid." ] } | |

Numéro CAS |

1189914-98-4 |

Formule moléculaire |

C19H15ClF2N2O3 |

Poids moléculaire |

392.79 |

Nom IUPAC |

ethyl 7-chloro-4-[(2,4-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C19H15ClF2N2O3/c1-2-27-19(26)16-17(23-9-10-3-5-12(21)8-14(10)22)13-6-4-11(20)7-15(13)24-18(16)25/h3-8H,2,9H2,1H3,(H2,23,24,25) |

Clé InChI |

YPDJVVONDYXRGQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=C(C=C(C=C3)F)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2509691.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(3-methylimidazol-4-yl)piperidine](/img/structure/B2509698.png)

![4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)-[1,3'-bipiperidine]-2'-one](/img/structure/B2509699.png)

![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2509703.png)